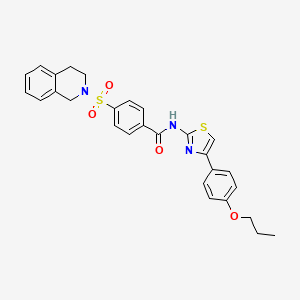
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl, thiazolyl, and benzamide moieties, contributing to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" generally involves multi-step organic reactions:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reagents and Conditions: Isoquinoline precursor, hydrogenation catalysts (e.g., Pd/C), hydrogen gas.
Reaction: Hydrogenation to produce 3,4-dihydroisoquinoline.
Step 2: Sulfonylation
Reagents and Conditions: Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).
Reaction: Formation of sulfonyl chloride derivative of 3,4-dihydroisoquinoline.
Step 3: Thiazolyl Benzamide Formation
Reagents and Conditions: 4-(4-Propoxyphenyl)thiazole-2-amine, coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF).
Reaction: Coupling reaction to attach thiazole moiety to benzamide.
Step 4: Final Assembly
Reagents and Conditions: Combining sulfonylated dihydroisoquinoline with the thiazolyl benzamide, using appropriate coupling reagents.
Reaction: Final product formation through a series of condensation and purification steps.
Industrial Production Methods
The industrial production of "this compound" typically involves scaling up the laboratory synthesis using continuous flow chemistry, ensuring high purity and yield through process optimization and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation:
Reagents: Oxidizing agents like PCC or m-CPBA.
Products: Oxidized derivatives depending on the reaction site.
Reduction:
Reagents: Reducing agents like LiAlH4 or NaBH4.
Products: Reduced analogs, possibly affecting the sulfonyl or thiazole moiety.
Substitution:
Reagents: Nucleophiles or electrophiles, depending on the substitution site.
Products: Varied substitution products altering the functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, m-CPBA
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Major Products
Oxidized derivatives
Reduced analogs
Substituted compounds depending on the reacting functional group
Scientific Research Applications
Chemistry
Catalysis: The compound can be explored as a ligand in metal-catalyzed reactions due to its unique functional groups.
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects due to its structural similarity to known biologically active compounds.
Biochemical Studies: Useful in studying enzyme-inhibitor interactions.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Chemical Engineering: Utilized in the design of new chemical processes and reaction pathways.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.
Pathways: Inhibition or activation of biochemical pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" may exhibit unique reactivity and biological activity due to the presence of the propoxy group, which can influence its interaction with molecular targets and overall chemical behavior.
This compound's distinct structure offers potential advantages in various scientific and industrial applications, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPULHLNYTYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2687762.png)
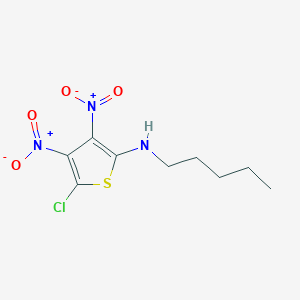
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
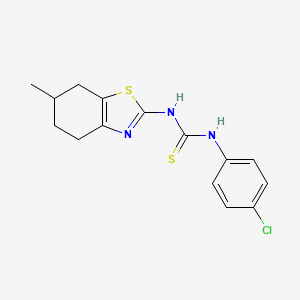
![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)
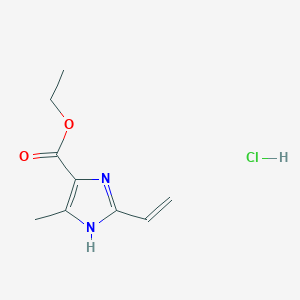

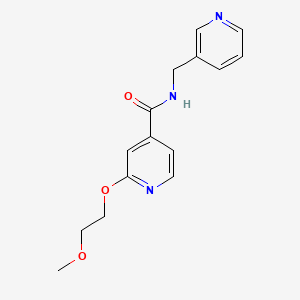
![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)
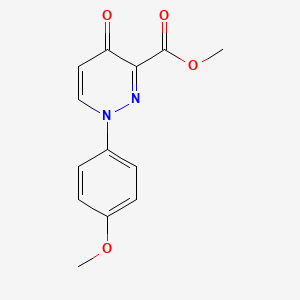
![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)
![2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2687783.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)
